molecular formula C6H6BrClN2 B1381356 2-Bromo-6-chloro-5-methylpyridin-3-amine CAS No. 1823003-95-7

2-Bromo-6-chloro-5-methylpyridin-3-amine

Cat. No.: B1381356
CAS No.: 1823003-95-7
M. Wt: 221.48 g/mol
InChI Key: UOZICIIPLCEFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-6-chloro-5-methylpyridin-3-amine” is a chemical compound with the CAS Number: 1823003-95-7 . It has a molecular weight of 221.48 .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C6H6BrClN2/c1-3-2-4(9)5(7)10-6(3)8/h2H,9H2,1H3 .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 221.48 .

Scientific Research Applications

Regioselectivity in Halogenated Pyrimidine Reactions Regioselective displacement reactions of halogenated pyrimidines with ammonia have been studied extensively. Research on compounds similar to 2-Bromo-6-chloro-5-methylpyridin-3-amine, such as 5-bromo-2,4-dichloro-6-methylpyrimidine, has shown the formation of aminopyrimidines through selective displacement. These studies offer insights into reaction mechanisms and crystallography, highlighting the potential of these compounds in designing new molecules with specific structural properties (Doulah et al., 2014).

Ring Transformations and Aminations Investigations into the reactions of heterocyclic halogeno compounds with nucleophiles reveal complex behaviors including ring transformations and meta-rearrangements. These processes are crucial for the synthesis of pyrimidines and aminopyridines from halogenated precursors, demonstrating the utility of these reactions in generating novel heterocyclic compounds (Hertog et al., 2010).

Aminocarbonylation Reactions The aminocarbonylation of halogenated pyridines, including dibromo and iodo derivatives, in the presence of amines, represents a significant application in synthesizing amides and aminopyridines. These reactions, facilitated by palladium catalysis, underscore the versatility of halogenated pyridines in constructing complex organic molecules with potential applications in medicinal chemistry and material science (Takács et al., 2012).

Synthesis of Pyridine-Based Derivatives Palladium-catalyzed Suzuki cross-coupling reactions have been employed to synthesize a variety of pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, showcasing the compound's role as a precursor in creating biologically active molecules. This approach not only highlights the compound's importance in organic synthesis but also demonstrates its potential in the development of new therapeutic agents and materials (Ahmad et al., 2017).

Safety and Hazards

The safety information and MSDS for “2-Bromo-6-chloro-5-methylpyridin-3-amine” can be found at the provided link .

Future Directions

The compound “2-Bromo-6-chloro-5-methylpyridin-3-amine” could have potential applications in various fields such as drug development and organic synthesis .

Properties

IUPAC Name

2-bromo-6-chloro-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-3-2-4(9)5(7)10-6(3)8/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZICIIPLCEFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-chloro-5-methylpyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-chloro-5-methylpyridin-3-amine
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-chloro-5-methylpyridin-3-amine
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-chloro-5-methylpyridin-3-amine
Reactant of Route 5
2-Bromo-6-chloro-5-methylpyridin-3-amine
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-chloro-5-methylpyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.